3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 385402-87-9
VCID: VC7459652
InChI: InChI=1S/C21H20N2O/c24-14-6-13-21-22-19-11-3-4-12-20(19)23(21)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-5,7-12,24H,6,13-15H2
SMILES: C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCO
Molecular Formula: C21H20N2O
Molecular Weight: 316.404

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

CAS No.: 385402-87-9

Cat. No.: VC7459652

Molecular Formula: C21H20N2O

Molecular Weight: 316.404

* For research use only. Not for human or veterinary use.

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol - 385402-87-9

Specification

CAS No. 385402-87-9
Molecular Formula C21H20N2O
Molecular Weight 316.404
IUPAC Name 3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol
Standard InChI InChI=1S/C21H20N2O/c24-14-6-13-21-22-19-11-3-4-12-20(19)23(21)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-5,7-12,24H,6,13-15H2
Standard InChI Key JUKUCZMIXIZRBG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCO

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multi-step organic synthesis techniques. These may include:

  • Condensation Reactions: To form the benzodiazole ring.

  • Alkylation: To attach the naphthalene moiety.

  • Hydroxylation: To introduce the propanol group.

Biological Activity and Applications

Compounds with benzodiazole and naphthalene structures have been studied for their biological activities, including potential therapeutic effects. While specific data on 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is lacking, similar compounds have shown promise in various biological interactions.

Comparison with Similar Compounds

Compound NameStructureUnique Features
1-{1-[(Naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-olContains a benzodiazole ring with a naphthalene moietyDifferent naphthalene attachment position
1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OLFeatures a diazenyl linkageDifferent linkage between benzodiazole and naphthalene
1-[[(1H-1,3-Benzodiazol-2-yl)imino]methyl]naphthalen-2-olContains an imino group linking benzodiazole to naphthaleneDifferent functional group connecting the moieties

Research Findings and Future Directions

Given the limited specific data on 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, future research should focus on its synthesis, biological activity, and potential applications. This could involve:

  • Synthetic Chemistry: Developing efficient synthesis routes.

  • Biological Assays: Investigating its interaction with biological targets.

  • Pharmacological Studies: Evaluating its therapeutic potential.

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